Iodoperidol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iodoperidol is a radiopaque contrast agent used in medical imaging procedures. It is a type of iodinated contrast medium that is administered intravenously to enhance the visibility of blood vessels, organs, and tissues during X-ray, computed tomography (CT), and magnetic resonance imaging (MRI) scans. Iodoperidol is a highly polar molecule that contains iodine, which has a high atomic number, making it an effective X-ray absorber.

Mechanism of Action

Iodoperidol works by absorbing X-rays and other forms of electromagnetic radiation, which enhances the contrast between the tissues being imaged and the surrounding tissues. The iodine molecules in iodoperidol have a high atomic number, which makes them effective X-ray absorbers. When iodoperidol is injected into the body, it is rapidly distributed to the tissues being imaged, where it enhances the contrast between the tissues and the surrounding tissues.

Biochemical and Physiological Effects

Iodoperidol has been shown to have a number of biochemical and physiological effects on the body. It can cause changes in renal function, cardiovascular function, and thyroid function. Iodoperidol can also cause allergic reactions, which can range from mild to severe.

Advantages and Limitations for Lab Experiments

Iodoperidol is a widely used contrast agent in medical imaging procedures, and it has a number of advantages for lab experiments. It is highly effective at enhancing the contrast between tissues, which makes it useful for studying the physiological and biochemical effects of iodinated contrast media on the body. However, iodoperidol also has some limitations for lab experiments. It can cause allergic reactions, which can affect the results of the experiments. It can also be difficult to control the dose and timing of iodoperidol injections, which can make it difficult to standardize the experiments.

Future Directions

There are several future directions for research on iodoperidol. One area of research is the development of new contrast agents that are less toxic and have fewer side effects than iodoperidol. Another area of research is the optimization of imaging protocols to minimize the risk of adverse reactions to iodinated contrast media. Additionally, research is needed to better understand the physiological and biochemical effects of iodinated contrast media on the body, particularly with regard to renal function, cardiovascular function, and thyroid function.

Synthesis Methods

The synthesis method of iodoperidol involves the reaction of 4-hydroxybenzoic acid with iodine monochloride in the presence of glacial acetic acid and sulfuric acid. The reaction produces 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol, which is then reacted with 1-(2-hydroxyethyl)imidazole to form iodoperidol. The final product is purified through recrystallization.

Scientific Research Applications

Iodoperidol is primarily used in medical imaging procedures to enhance the visibility of blood vessels, organs, and tissues during X-ray, Iodoperidol, and MRI scans. It is also used in research studies to investigate the physiological and biochemical effects of iodinated contrast media on the body. Iodoperidol has been used in studies to evaluate the effects of contrast media on renal function, cardiovascular function, and thyroid function.

properties

CAS RN |

109852-09-7 |

|---|---|

Product Name |

Iodoperidol |

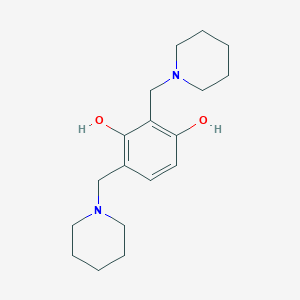

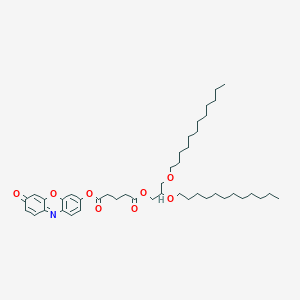

Molecular Formula |

C21H23FINO2 |

Molecular Weight |

462.3 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-(122I)iodanylphenyl)piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C21H23FINO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2/i23-5 |

InChI Key |

JPEHWRTVXAFUAU-GBNGAQPWSA-N |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)[122I])O)CCCC(=O)C3=CC=C(C=C3)F |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |

synonyms |

iodoperidol iodoperidol, 131I-labeled |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)